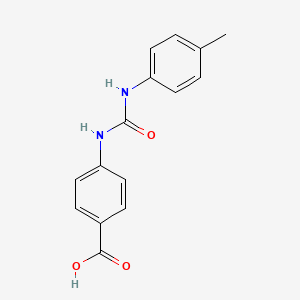![molecular formula C10H21Cl3N3O2P B11960284 N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide is a chemical compound that belongs to the class of carbacylamidophosphates. These compounds are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by the presence of a trichloroacetamide group and a bis(diethylamino)carbonyl group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide typically involves the reaction of trichloroacetyl chloride with bis(diethylamino)carbamic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining the temperature at around 0-5°C to prevent the decomposition of the reactants and the product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroacetamide group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form trichloroacetic acid and bis(diethylamino)carbamic acid.
Aplicaciones Científicas De Investigación
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide can be compared with other similar compounds such as:
N-(bis(dimethylamino)carbonyl)-2,2,2-trichloroacetamide: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups. It may exhibit different chemical and biological properties due to the difference in the alkyl groups.
N-(bis(diethylamino)carbonyl)-2,2,2-dichloroacetamide: This compound has two chlorine atoms instead of three, which can affect its reactivity and stability.
N-(bis(diethylamino)carbonyl)-2,2,2-trifluoroacetamide: The presence of fluorine atoms instead of chlorine atoms can significantly alter the compound’s properties, making it more resistant to hydrolysis and oxidation.
Propiedades
Fórmula molecular |
C10H21Cl3N3O2P |
|---|---|
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
N-[bis(diethylamino)phosphoryl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C10H21Cl3N3O2P/c1-5-15(6-2)19(18,16(7-3)8-4)14-9(17)10(11,12)13/h5-8H2,1-4H3,(H,14,17,18) |
Clave InChI |
PXAHZNUQUKGVMQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)P(=O)(NC(=O)C(Cl)(Cl)Cl)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


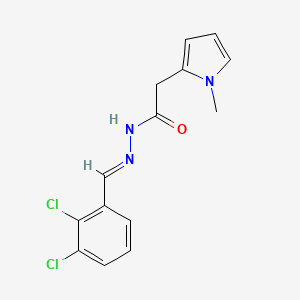
![methyl 4-[(E)-(2-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11960216.png)

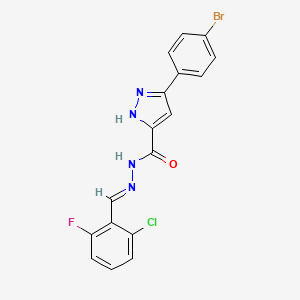
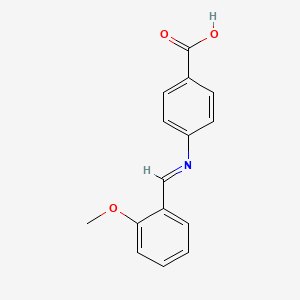
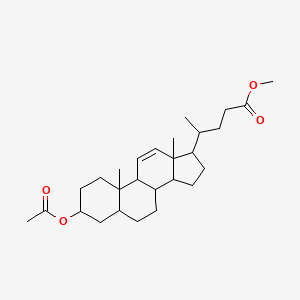
![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)
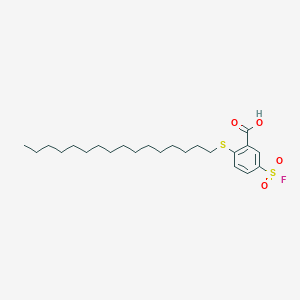


![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)


